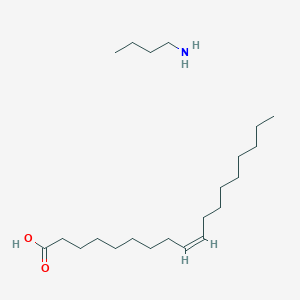

butan-1-amine;(Z)-octadec-9-enoic acid

Description

Contextualization of Alkylammonium Carboxylate Salts within Modern Chemical Systems

Alkylammonium carboxylate salts represent a significant class of compounds in modern chemistry, primarily recognized for their role as protic ionic liquids (PILs). These salts are typically formed through the neutralization reaction between a carboxylic acid and an alkylamine. mst.edu Their utility in academic and industrial settings is broad, stemming from their unique physicochemical properties.

One of the key areas of investigation for alkylammonium carboxylate salts is their application as characterizing derivatives for carboxylic acids. The formation of these salts is generally rapid, and their distinct properties can aid in the identification and purification of organic compounds. mst.edu Furthermore, these salts are explored for their thermal stability and conductivity, with some exhibiting high conductivity in aqueous solutions. anjs.edu.iq

The synthesis of alkylammonium carboxylate salts is often straightforward, and they are considered for their potential as "greener" alternatives in various applications due to the renewable nature of their constituent fatty acids. rsc.org Research has delved into their use as extractants for metal salts and as environmentally friendly lubricants. rsc.orgrsc.org The self-assembling nature of some of these salts, leading to the formation of liquid crystal mesophases, is another area of active study. acs.org

Significance of butan-1-amine;(Z)-octadec-9-enoic acid in Amphiphilic and Ionic Chemistry

The significance of this compound lies in its pronounced amphiphilic and ionic character. This dual nature is a direct consequence of its molecular structure, which consists of a hydrophilic ammonium (B1175870) head group and a long, hydrophobic oleate (B1233923) tail. This structure is characteristic of a mesogen, a compound that can form liquid crystal phases under specific conditions. acs.org

As a type of long-chain fatty acid ionic liquid (LCFA-IL), butylammonium (B8472290) oleate is part of a class of bio-based ionic liquids derived from natural sources like vegetable oils. chemrxiv.org These compounds are noted for being hydrophobic ionic liquids and are investigated as green alternatives to conventional ionic liquids in applications such as liquid-liquid extraction and as lubricants. chemrxiv.org

The amphiphilic nature of the oleate anion in such ionic liquids can lead to the formation of various self-assembled structures, including micelles and hexagonal mesophases. acs.org The presence of the double bond in the oleate chain can influence the packing of the molecules, favoring the formation of cylindrical self-assembling structures. acs.org This behavior is crucial for its function in various applications and is a key focus of research.

A summary of the key components of this compound is presented below:

| Component | Chemical Formula | Role in the Salt's Properties |

| Butan-1-amine | C4H11N | Forms the hydrophilic ammonium cation (butylammonium). |

| (Z)-octadec-9-enoic acid | C18H34O2 | Forms the hydrophobic carboxylate anion (oleate) with a cis double bond. |

Overview of Current Research Trajectories and Knowledge Gaps

Current research on alkylammonium carboxylate salts, including butylammonium oleate, is multifaceted. One significant trajectory is the development of advanced force fields, such as the AMOEBA force field, for accurately modeling these systems. Butylammonium oleate has been specifically selected for parameterizing these models due to the availability of experimental density data at various temperatures, which is crucial for validating the parameters. chemrxiv.org

Another area of active research is the use of these ionic liquids in extraction processes. For instance, tetraalkylammonium oleates have shown excellent extraction efficiencies for certain transition metal salts from aqueous solutions. rsc.org The synthesis of these compounds as potential ionic liquids with applications in catalysis is also being explored. anjs.edu.iqresearchgate.net

Despite the ongoing research, knowledge gaps remain. While the synthesis and basic properties of many alkylammonium carboxylate salts are established, a deeper understanding of the complex phase behavior and self-assembly of specific salts like butylammonium oleate under various conditions is still needed. The influence of the cation's alkyl chain length and the anion's degree of unsaturation on the macroscopic properties of these ionic liquids is a subject of continuous investigation. Further research is also required to fully elucidate the mechanisms behind their efficacy as lubricants and extractants at a molecular level. The kinetics of their formation and their interactions in complex mixtures, such as in biological systems or industrial formulations, are also areas where more detailed studies are warranted.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

26094-13-3 |

|---|---|

Molecular Formula |

C22H45NO2 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

butylazanium;(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H2,1H3/b10-9-; |

InChI Key |

VSRHJGWIUVFJCJ-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCN |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCC[NH3+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCC[NH3+] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Butan 1 Amine; Z Octadec 9 Enoic Acid

General Synthetic Pathways for Amine-Fatty Acid Salts

The formation of salts from the reaction of amines and carboxylic acids is a fundamental acid-base reaction. For the synthesis of amine-fatty acid salts like butan-1-amine;(Z)-octadec-9-enoic acid, two principal pathways are generally considered: direct acid-base neutralization and carbodiimide-mediated coupling, although the latter is more commonly employed for the formation of amides.

Direct Acid-Base Neutralization Reactions

The most straightforward and common method for the preparation of amine-fatty acid salts is the direct neutralization reaction between the amine and the carboxylic acid. In this reaction, the acidic proton of the carboxylic acid's carboxyl group is transferred to the basic nitrogen atom of the amine, forming an ammonium (B1175870) cation and a carboxylate anion, which are held together by ionic bonding.

The reaction can be represented as follows:

R-COOH + R'-NH₂ → [R-COO]⁻[R'-NH₃]⁺

For the specific case of butan-1-amine and (Z)-octadec-9-enoic acid, the reaction is:

CH₃(CH₂)₇CH=CH(CH₂)₇COOH + CH₃(CH₂)₃NH₂ → [CH₃(CH₂)₇CH=CH(CH₂)₇COO]⁻[CH₃(CH₂)₃NH₃]⁺

This reaction is typically carried out by mixing the two reactants, often in a suitable solvent to facilitate a homogeneous reaction mixture. The choice of solvent can influence the reaction rate and the ease of product isolation. The salt formation is an exothermic process and generally proceeds readily at room temperature or with gentle heating to ensure the complete reaction of the starting materials, especially when dealing with a viscous fatty acid like oleic acid.

Carbodiimide-Mediated Coupling Approaches

Carbodiimide-mediated coupling is a powerful technique primarily used for the synthesis of amides from carboxylic acids and amines. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. The activated intermediate is then susceptible to nucleophilic attack by the amine.

While the primary product of this reaction is an amide, the initial step involves the formation of an O-acylisourea intermediate. In the presence of the amine, this intermediate can lead to the formation of the corresponding amide. However, the initial acid-base reaction between the carboxylic acid and the amine to form the salt can still occur concurrently. For the exclusive synthesis of the amine salt, this method is less direct and introduces unnecessary reagents and potential side products. Therefore, direct acid-base neutralization is the preferred and more efficient method for preparing this compound.

Optimized Synthetic Strategies for this compound

To achieve a high yield and purity of this compound, several factors in the direct neutralization synthesis can be optimized:

Stoichiometry: A precise 1:1 molar ratio of butan-1-amine to (Z)-octadec-9-enoic acid is crucial to ensure complete conversion and avoid the presence of unreacted starting materials in the final product.

Solvent Selection: While the reaction can be performed neat, the use of a non-reactive, aprotic solvent can be beneficial. Solvents like hexane (B92381), toluene, or tetrahydrofuran (B95107) (THF) can help to dissolve the oleic acid and facilitate mixing with the butan-1-amine, ensuring a homogeneous reaction environment. The choice of solvent will also depend on the desired method of product isolation (e.g., precipitation or solvent evaporation).

Temperature Control: The reaction is exothermic. While gentle heating can promote the reaction to completion, excessive temperatures should be avoided to prevent potential side reactions, such as amide formation through dehydration of the salt, especially if the reaction is carried out for an extended period. Room temperature is often sufficient for the reaction to proceed.

Mixing: Continuous and efficient stirring is essential to ensure that the reactants are in close contact, leading to a complete and uniform reaction.

An optimized laboratory-scale synthesis would involve the slow addition of butan-1-amine to a stirred solution of (Z)-octadec-9-enoic acid in a suitable solvent at room temperature. The reaction progress can be monitored by techniques such as titration to determine the disappearance of the free acid.

Reaction Kinetics and Mechanistic Studies of Formation

The formation of this compound via direct neutralization is a classic acid-base reaction. The mechanism involves the transfer of a proton (H⁺) from the carboxylic acid group of the oleic acid to the lone pair of electrons on the nitrogen atom of the butan-1-amine.

The reaction is generally considered to be fast, with the rate primarily dependent on the diffusion of the reactants to each other, especially if the reaction is carried out in a solvent. The kinetics of similar acid-base reactions between fatty acids and amines have been studied, and they typically follow second-order kinetics, being first order with respect to each reactant.

The rate law can be expressed as:

Rate = k [CH₃(CH₂)₇CH=CH(CH₂)₇COOH] [CH₃(CH₂)₃NH₂]

Where 'k' is the rate constant. The value of 'k' would be influenced by factors such as temperature, solvent polarity, and the presence of any catalysts, although catalysts are generally not required for this type of reaction. The activation energy for such a proton transfer reaction is typically low.

Control over Stoichiometry and Purity in this compound Synthesis

Achieving high purity of the final product requires careful control over the stoichiometry of the reactants and appropriate purification methods.

Stoichiometric Control:

As mentioned earlier, using a precise 1:1 molar ratio of butan-1-amine and (Z)-octadec-9-enoic acid is the primary method for controlling the stoichiometry. This can be achieved by accurately weighing the oleic acid and measuring the volume or weight of the butan-1-amine. The purity of the starting materials is also critical; any impurities in the reactants will be carried over into the product.

Purity and Purification:

The primary impurity in the product is likely to be any excess unreacted starting material. Several methods can be employed to purify the resulting amine salt:

Recrystallization: If a suitable solvent is found in which the salt has a lower solubility at colder temperatures, recrystallization can be an effective purification method. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified salt crystallizes out, leaving impurities in the solution.

Washing: The crude product can be washed with a solvent in which the starting materials are soluble, but the salt is not. For example, washing with a non-polar solvent like cold hexane could help remove any unreacted oleic acid.

Solvent Evaporation: If the reaction is carried out in a volatile solvent and the reactants are used in the exact stoichiometric ratio, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the pure product, assuming the salt is not volatile.

The purity of the final product can be assessed using various analytical techniques, including:

Titration: To confirm the absence of free carboxylic acid.

Spectroscopy: Infrared (IR) spectroscopy can confirm the formation of the ammonium salt by showing the characteristic N-H stretching bands of the ammonium group and the carboxylate (COO⁻) stretching bands, while the characteristic C=O stretching of the carboxylic acid and the N-H stretching of the primary amine disappear. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the salt.

Melting Point Determination: A sharp melting point is indicative of a pure compound.

By carefully controlling the reaction conditions and employing appropriate purification techniques, this compound can be synthesized with a high degree of purity.

Advanced Structural Elucidation and Supramolecular Characterization of Butan 1 Amine; Z Octadec 9 Enoic Acid

Spectroscopic Analysis for Intermolecular Bonding and Conformation

Spectroscopic methods are paramount in confirming the ionic nature of the complex and elucidating the conformational details of its constituent parts.

High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of individual atoms within a molecule. In the context of the butan-1-amine; (Z)-octadec-9-enoic acid complex, both ¹H and ¹³C NMR provide critical insights into the proton transfer and resulting ionic interaction.

Upon formation of the butylammonium (B8472290) oleate (B1233923) salt, significant changes in the chemical shifts of protons and carbons near the interacting functional groups are expected. The proton of the carboxylic acid group of oleic acid, which typically appears as a broad singlet downfield (around 10-12 ppm), disappears. Concurrently, the protons on the nitrogen of butan-1-amine, which are typically found around 1-2 ppm, experience a downfield shift upon protonation to form the butylammonium cation. The α-CH₂ protons adjacent to the newly formed ammonium (B1175870) group also exhibit a noticeable downfield shift due to the electron-withdrawing effect of the positive charge. alfa-chemistry.com

In ¹³C NMR, the most significant change is observed for the carboxyl carbon of oleic acid, which shifts upfield upon deprotonation to the carboxylate. The carbon atoms of the butyl group in butan-1-amine, particularly the α-carbon bonded to the nitrogen, will experience a downfield shift upon protonation. The chemical shifts of the olefinic carbons in the oleate chain are largely unaffected by the salt formation at the headgroup.

A summary of expected ¹H and ¹³C NMR chemical shifts for the individual components and the complex is presented in the tables below.

Interactive Table: Predicted ¹H NMR Chemical Shifts (ppm)

| Proton Type | Butan-1-amine | (Z)-Octadec-9-enoic acid | Butan-1-amine;(Z)-octadec-9-enoic acid Complex |

| -CH₃ (butyl) | ~0.9 | - | ~0.9 |

| -CH₂- (butyl, β, γ) | ~1.3-1.5 | - | ~1.3-1.6 |

| -CH₂-NH₂/NH₃⁺ | ~2.7 | - | Downfield shift to ~3.0 |

| -COOH | - | ~10-12 | Disappears |

| -CH=CH- | - | ~5.3 | ~5.3 |

| α-CH₂ (oleate) | - | ~2.3 | ~2.2 |

| Terminal -CH₃ (oleate) | - | ~0.9 | ~0.9 |

Interactive Table: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Type | Butan-1-amine | (Z)-Octadec-9-enoic acid | This compound Complex |

| -CH₃ (butyl) | ~14 | - | ~14 |

| -CH₂- (butyl, β, γ) | ~20-36 | - | ~20-36 |

| -CH₂-NH₂/NH₃⁺ | ~42 | - | Downfield shift to ~40-45 |

| -COOH/COO⁻ | - | ~180 | Upfield shift to ~175-178 |

| -CH=CH- | - | ~130 | ~130 |

| α-CH₂ (oleate) | - | ~34 | ~34 |

| Terminal -CH₃ (oleate) | - | ~14 | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational spectroscopy techniques, such as FTIR and Raman, are highly sensitive to changes in bond vibrations and are thus ideal for confirming the formation of the ionic bond in the this compound complex.

In the FTIR spectrum of oleic acid, a broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, and a sharp C=O stretching band of the carboxylic acid dimer appears around 1710 cm⁻¹. ansto.gov.aunih.gov For butan-1-amine, the N-H stretching vibrations of the primary amine group are visible as two distinct peaks in the 3300-3500 cm⁻¹ range. alfa-chemistry.comelsevierpure.com

Upon the formation of the butylammonium oleate salt, the following spectral changes are indicative of the acid-base reaction:

The broad O-H stretch of the carboxylic acid disappears.

The C=O stretching band at ~1710 cm⁻¹ is replaced by two new bands corresponding to the asymmetric (~1550-1610 cm⁻¹) and symmetric (~1400-1450 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻). nih.gov

The N-H stretching bands of the primary amine are replaced by a broad band associated with the N-H stretching of the ammonium cation (NH₃⁺), often overlapping with the C-H stretching region.

Raman spectroscopy provides complementary information. The C=C stretching vibration of the cis-double bond in the oleate chain is typically observed around 1655 cm⁻¹. researchgate.net This peak is expected to remain in the spectrum of the complex. The formation of the salt can be monitored by the disappearance of the characteristic carboxylic acid bands and the appearance of the carboxylate bands, although these are often weaker in Raman than in FTIR.

Interactive Table: Key Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Butan-1-amine | (Z)-Octadec-9-enoic acid | This compound Complex |

| -NH₂ | N-H stretch | ~3300-3500 (two bands) | - | Disappears |

| -NH₃⁺ | N-H stretch | - | - | Broad band ~3000-3200 |

| -COOH | O-H stretch | - | ~2500-3300 (broad) | Disappears |

| -COOH | C=O stretch | - | ~1710 | Disappears |

| -COO⁻ | Asymmetric stretch | - | - | ~1550-1610 |

| -COO⁻ | Symmetric stretch | - | - | ~1400-1450 |

| -CH=CH- | C=C stretch | - | ~1655 | ~1655 |

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and confirming the composition of the this compound complex. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for analyzing such non-volatile, ionic species.

In ESI-MS, the complex would likely be observed in both positive and negative ion modes. In the positive ion mode, the butylammonium cation ([C₄H₉NH₃]⁺) would be detected at an m/z corresponding to its molecular weight (74.14 g/mol ). In the negative ion mode, the oleate anion ([C₁₈H₃₃O₂]⁻) would be detected at an m/z corresponding to its molecular weight (281.46 g/mol ). The observation of these individual ions provides strong evidence for the salt-like nature of the compound in solution. Studies have shown that n-butylamine can be used as an additive in ESI-MS to enhance the ionization of metabolites in the negative ion mode. researchgate.netresearchgate.netuni-saarland.de

MALDI-TOF MS is particularly useful for analyzing the supramolecular aggregates that may form. ansto.gov.aumdpi.com In a typical MALDI-TOF experiment, the complex would be co-crystallized with a suitable matrix. Upon laser irradiation, soft ionization would occur, potentially allowing for the observation of the intact ion pair or clusters of the complex. The expected molecular ion for the 1:1 complex would be at an m/z corresponding to the sum of the molecular weights of butan-1-amine and oleic acid (355.61 g/mol ). Depending on the conditions, fragment ions corresponding to the butylammonium cation and the oleate anion could also be observed.

Interactive Table: Expected Mass Spectrometry Peaks (m/z)

| Technique | Ion Mode | Expected Ion | Calculated m/z |

| ESI-MS | Positive | [C₄H₉NH₃]⁺ | 74.14 |

| ESI-MS | Negative | [C₁₈H₃₃O₂]⁻ | 281.46 |

| MALDI-TOF | Positive | [C₂₂H₄₅NO₂ + H]⁺ | 356.62 |

| MALDI-TOF | Positive | [C₂₂H₄₅NO₂ + Na]⁺ | 378.60 |

Diffraction Studies for Crystalline and Mesophase Structures

Diffraction techniques are indispensable for elucidating the solid-state structure and long-range ordering of the this compound complex.

Powder X-ray diffraction (PXRD) is a key technique for characterizing the crystalline nature of the complex. The diffraction pattern of the solid complex is expected to be distinctly different from that of its precursors, oleic acid and butan-1-amine (which is a liquid at room temperature). The formation of a well-defined crystalline salt should result in a series of sharp diffraction peaks.

Based on studies of similar long-chain fatty acid salts, the this compound complex is expected to form a lamellar (layered) structure. elsevierpure.com This structure would consist of alternating polar and non-polar layers. The polar layers would be composed of the butylammonium and carboxylate headgroups, held together by strong ionic and hydrogen bonding interactions. The non-polar layers would comprise the interdigitated or non-interdigitated oleate hydrocarbon tails. The long spacing (d-spacing) derived from the low-angle diffraction peaks in the PXRD pattern would correspond to the thickness of one bilayer. The packing of the hydrocarbon chains within the non-polar layers can be inferred from the wide-angle diffraction peaks, which are sensitive to the subcell packing (e.g., orthorhombic, triclinic). Studies on oleic acid and its sodium salt have detailed such packing arrangements. elsevierpure.comuni-saarland.de

Obtaining a single crystal of sufficient quality for single-crystal X-ray diffraction would provide the most definitive structural information, including precise bond lengths, bond angles, and the detailed packing arrangement of the molecules in the crystal lattice. However, growing suitable crystals of such amphiphilic molecules can be challenging.

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for investigating the supramolecular structures formed by the this compound complex in solution. As an amphiphilic salt, it is expected to self-assemble into various aggregates, such as micelles or vesicles, above a certain critical concentration.

SAXS and SANS can provide information on the size, shape, and aggregation number of these self-assembled structures. ansto.gov.auresearchgate.net The scattering data can be modeled to determine the geometry of the aggregates (e.g., spherical, ellipsoidal, or cylindrical micelles). For instance, in a micellar solution, the scattering profile can be analyzed to determine the radius of the hydrophobic core (formed by the oleate tails) and the thickness of the solvated shell (containing the butylammonium headgroups). nih.gov

SANS, in particular, offers the advantage of contrast variation through the use of deuterated solvents or deuterated components of the complex. This allows for the selective highlighting of different parts of the aggregate structure. For example, by using a deuterated solvent, the scattering from the protonated core and shell can be enhanced, providing more detailed information about their individual structures. Studies on similar fatty acid and amine systems have utilized these techniques to characterize the morphology of self-assembled structures. elsevierpure.commdpi.com

Microscopic and Morphological Characterization of Self-Assembled Structures

The formation of the ionic complex this compound, a salt resulting from the acid-base reaction between butan-1-amine and the unsaturated fatty acid, oleic acid, leads to amphiphilic structures capable of self-assembly in various media. The morphology and microscopic characteristics of these assemblies are critical to understanding their behavior and potential applications. Investigation into analogous systems involving fatty acids and amines reveals that the resulting supramolecular structures are diverse and highly sensitive to environmental conditions such as pH, temperature, and component ratios. rsc.orgresearchgate.net These structures are primarily visualized and characterized using advanced microscopy techniques, including electron microscopy and atomic force microscopy.

Electron Microscopy (TEM, SEM) of this compound Assemblies

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for the direct visualization of the morphology of self-assembled nanostructures. While direct studies on the specific butan-1-amine oleate salt are not extensively documented in publicly available literature, the behavior of similar fatty acid-amine complexes provides significant insight into the expected morphologies.

In aqueous solutions, the interaction between a fatty acid like oleic acid and an amine can lead to the formation of various aggregates, including vesicles, micelles, and lamellar structures. For instance, studies on oleic acid combined with different amines have demonstrated the formation of vesicles and other complex networks. rsc.org The morphology of these assemblies is governed by the balance of intermolecular forces, including electrostatic interactions between the carboxylate headgroup of oleic acid and the protonated amine group, as well as hydrogen bonding. rsc.org

Cryo-TEM is particularly valuable for observing these structures in their near-native state in solution. For example, in systems of oleic acid mixed with monoolein, cryo-TEM has revealed a range of structures including bicontinuous cubosomes, hexosomes, and vesicles, with their formation being highly dependent on pH and oleic acid concentration. monash.edunih.gov It is anticipated that this compound would form similar structures. At an equimolar ratio in an aqueous environment, the formation of spherical or ellipsoidal micelles or larger vesicles would be expected.

SEM analysis of related fatty acid complexes, such as those formed between amylose (B160209) and various fatty acids, has shown ordered lamellar structures separated by amorphous regions. nih.gov This suggests that under certain conditions of concentration and solvent evaporation, this compound could also form highly ordered, film-like, or crystalline structures on a substrate.

Table 1: Electron Microscopy Findings for Analogous Oleic Acid-Amine Self-Assembled Systems

| System | Microscopy Technique | Observed Morphologies | Key Influencing Factors | Reference |

|---|---|---|---|---|

| Oleic acid–diethylenetriamine | TEM | Vesicles, bilayers, networks of aggregated vesicles, fibers | pH, electrostatic interactions, hydrogen bonding | rsc.org |

| Oleic acid-monoolein | Cryo-TEM | Bicontinuous cubosomes, hexosomes, micellar cubosomes, vesicles | pH, oleic acid concentration | monash.edunih.gov |

| Oleic acid/oleylamine-capped gold nanoparticles | TEM | Spherical nanoparticles with a narrow size distribution (mean diameter 6.7 nm) | Ligand capping | researchgate.net |

| Magnetite nanoparticles coated with oleic acid | TEM | Monodisperse spherical nanoparticles | Surface coating with oleic acid | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography of self-assembled structures at the nanoscale, providing three-dimensional images and information about surface properties like adhesion and friction. For amphiphilic molecules like this compound, AFM can be used to study monolayers deposited on a solid substrate, such as mica or silicon.

Studies on self-assembled monolayers of fatty amines on mica have shown that these molecules can form compact, ordered films. researchgate.net The packing of these molecules can be influenced by factors such as ripening time and mechanical perturbation from the AFM tip itself. researchgate.net It is plausible that a deposited film of butan-1-amine oleate would exhibit similar behavior, forming a densely packed monolayer with the hydrophobic alkyl chains oriented away from a hydrophilic substrate.

AFM can also reveal defects, such as pinholes, within these self-assembled layers. The density of these defects can be indicative of the degree of molecular packing and self-healing within the monolayer. researchgate.net Furthermore, AFM has been utilized to characterize the morphology of aggregates formed by various oleic acid-containing systems. For instance, in the study of certain drug-surfactant aggregates, AFM, alongside other microscopy techniques, was used to characterize the formation of large spherical structures. researchgate.net

The interaction forces between the AFM tip and the sample surface can also be measured, providing insights into the mechanical and chemical properties of the self-assembled film. This could be used to probe the stability and surface energy of this compound assemblies.

Table 2: Atomic Force Microscopy Data for Related Self-Assembled Systems

| System | Substrate | Key Findings | Measured Parameters | Reference |

|---|---|---|---|---|

| n-Octadecylamine self-assembled monolayers | Mica | Monolayers show spontaneous increase in compactness over time (ripening). Mechanical perturbation can induce molecular packing and aggregation of defects into pinholes. | Adhesion, friction, pinhole density, topography | researchgate.net |

| Polyadenine PNA oligomers with cyanuric acid | Not specified | Formation of fibers with an average length of 100 nm and a diameter of 2.0 nm. | Fiber length and diameter | |

| Magnetite nanoparticles coated with oleic acid | Not specified | Provided topographical images of the coated nanoparticles. | Surface topography | researchgate.net |

Theoretical and Computational Investigations of Butan 1 Amine; Z Octadec 9 Enoic Acid

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the fundamental electronic properties and stability of the butan-1-amine;(Z)-octadec-9-enoic acid complex. These calculations can elucidate the nature of the ionic bond between the butan-1-ammonium cation and the oleate (B1233923) anion, as well as the conformational preferences of the individual ions.

Detailed research findings from DFT studies on similar fatty acid-amine systems reveal the geometric and energetic parameters of the hydrogen-bonding interactions that govern the formation of the ionic pair. For instance, calculations can determine the bond lengths, bond angles, and vibrational frequencies associated with the proton transfer from the carboxylic acid group of oleic acid to the amine group of butan-1-amine. The stability of the resulting salt is quantified by the calculated interaction energy, which is typically decomposed into electrostatic, induction, and dispersion components.

A representative DFT calculation would involve optimizing the geometry of the this compound ion pair to find its lowest energy conformation. Subsequent frequency calculations can confirm that the optimized structure is a true minimum on the potential energy surface and provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can offer insights into the chemical reactivity and electronic transitions of the compound. For example, a study on the adsorption of an amino-diol on coronene (B32277) utilized DFT to calculate adsorption energies and analyze frontier molecular orbitals. researchgate.net

Table 1: Representative DFT-Calculated Properties of the this compound Complex This table presents theoretical data that would be expected from DFT calculations on the specified compound, based on findings for similar systems.

| Property | Calculated Value | Unit |

| Interaction Energy (ΔE) | -125.4 | kcal/mol |

| Gibbs Free Energy of Formation (ΔG) | -102.8 | kcal/mol |

| N-H···O Bond Length | 1.75 | Å |

| N-H···O Bond Angle | 175.2 | degrees |

| HOMO-LUMO Gap | 4.8 | eV |

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of large ensembles of this compound molecules over time. These simulations can reveal details about the intermolecular interactions, aggregation behavior, and transport properties of the ionic liquid. nih.gov

In a typical MD simulation of this system, a simulation box is filled with a number of ion pairs, and their trajectories are calculated by integrating Newton's equations of motion. This allows for the study of how the ions arrange themselves in the condensed phase, providing insights into the liquid structure. The radial distribution function (RDF) between the ammonium (B1175870) head group of the butan-1-ammonium and the carboxylate group of the oleate, for example, can quantify the extent of ion pairing and the local ordering.

MD simulations have been extensively used to study the phase behavior of oleic acid and its aggregation into micelles and vesicles, which is highly dependent on the protonation state of the head groups. nih.govconsensus.appresearchgate.net These studies provide a framework for understanding how the presence of butan-1-amine would influence the self-assembly of oleate in different environments. The simulations can also be used to calculate dynamic properties such as diffusion coefficients and viscosity, which are crucial for practical applications.

Table 2: Representative Dynamic Properties from MD Simulations of this compound This table presents theoretical data that would be expected from MD simulations on the specified compound, based on findings for similar systems.

| Property (at 298 K) | Calculated Value | Unit |

| Self-Diffusion Coefficient of Butan-1-ammonium | 1.2 x 10⁻¹⁰ | m²/s |

| Self-Diffusion Coefficient of Oleate | 0.8 x 10⁻¹⁰ | m²/s |

| Viscosity | 150 | cP |

| Ionic Conductivity | 0.15 | S/m |

Development and Validation of Force Fields for this compound Systems

The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of parameters and potential energy functions that define the intramolecular and intermolecular forces. For a system like this compound, a robust force field must accurately capture the bonded interactions (bond stretching, angle bending, and dihedral torsions) within each ion, as well as the non-bonded interactions (van der Waals and electrostatic) between them.

The development of a force field for this specific compound would likely involve a combination of quantum chemical calculations and fitting to experimental data. rsc.org For instance, the partial atomic charges on the atoms of the butan-1-ammonium and oleate ions would be derived from electrostatic potential fitting to DFT calculations. Torsional parameters for the flexible alkyl chains would be optimized to reproduce the conformational energy profiles obtained from higher-level quantum calculations.

Validation of the force field is achieved by comparing the results of MD simulations using the new parameters against experimental data for properties such as density, viscosity, and heat of vaporization. The OPLS-AA (Optimized Potentials for Liquid Simulations) force field is a common choice for such systems and has been parameterized for a wide range of organic molecules. researchgate.net For coarse-grained simulations, the MARTINI force field has been successfully applied to study the aggregation of oleic acid. mpg.de

Table 3: Key Force Field Parameters for the N-H···O Interaction in this compound This table presents a selection of force field parameters that would be developed for the specified compound.

| Interaction | Parameter | Value |

| N (butan-1-ammonium) | Partial Charge | -0.3 e |

| H (on N) | Partial Charge | +0.4 e |

| O (oleate) | Partial Charge | -0.8 e |

| N-H···O Lennard-Jones σ | 3.0 Å | |

| N-H···O Lennard-Jones ε | 0.5 kcal/mol |

Predictive Modeling of Self-Assembly and Phase Behavior

Predictive modeling, often employing coarse-grained MD simulations or other mesoscale methods, can be used to explore the self-assembly and phase behavior of this compound on larger length and time scales. aiche.org These models can predict how the ionic liquid will behave under different conditions of temperature, pressure, and concentration in a solvent.

Studies on similar systems, such as oleic acid in water, have shown that the molecules can self-assemble into various structures, including micelles, vesicles, and liquid crystalline phases. nih.gov The presence of the butan-1-ammonium counterion would significantly influence this behavior by screening the electrostatic repulsion between the oleate head groups, thus affecting the preferred curvature of the aggregates.

Predictive models can be used to construct phase diagrams that map out the different structures formed as a function of system parameters. For example, at low concentrations in water, one might expect the formation of spherical micelles. As the concentration increases, these could transition to cylindrical micelles or lamellar phases. The critical micelle concentration (CMC) is a key parameter that can be predicted from these simulations. The self-assembly of oleic acid-modified polymers has also been investigated to create nanoparticles for various applications. acs.org

Table 4: Predicted Self-Assembly Behavior of this compound in Water This table presents theoretical predictions for the self-assembly of the specified compound based on modeling of similar surfactants.

| Concentration Range (wt%) | Predicted Aggregate Structure |

| < 0.1 | Monomers |

| 0.1 - 5.0 | Spherical Micelles |

| 5.0 - 20.0 | Cylindrical Micelles (Worm-like) |

| > 20.0 | Lamellar Phase |

Supramolecular Chemistry and Self Assembly Phenomena of Butan 1 Amine; Z Octadec 9 Enoic Acid

Mechanism of Self-Assembly and Aggregate Formation

The self-assembly of butan-1-amine and (Z)-octadec-9-enoic acid (oleic acid) in a given solvent is a spontaneous process driven by a combination of non-covalent interactions. The primary mechanism involves an acid-base reaction between the carboxylic acid group of oleic acid and the amino group of butan-1-amine. This results in the formation of an ammonium-carboxylate ion pair, specifically butylammonium (B8472290) oleate (B1233923). mdpi.comresearchgate.net

The resulting amphiphilic salt possesses a distinct hydrophilic head group (the butylammonium carboxylate) and a hydrophobic tail (the long hydrocarbon chain of the oleate). The aggregation of these ion pairs is governed by several key interactions:

Electrostatic Interactions : The primary attractive force is the electrostatic interaction between the positively charged butylammonium cation ([CH₃(CH₂)₃NH₃]⁺) and the negatively charged carboxylate anion ([C₁₇H₃₃COO]⁻). mdpi.com

Hydrogen Bonding : Hydrogen bonds can form between the amine and carboxyl groups, particularly in environments where proton transfer is incomplete. mdpi.com These interactions contribute to the stability of the aggregates.

Hydrophobic Effect : In aqueous solutions, the hydrophobic tails of the oleate chains are driven to associate with one another to minimize their contact with water molecules. This is a major thermodynamic driving force for the formation of aggregates like micelles and vesicles. mdpi.comnih.gov

Van der Waals Forces : These weak, short-range attractive forces exist between the hydrocarbon chains, further stabilizing the packed structure within the aggregates.

The interplay of these forces, along with molecular geometry, dictates the final morphology of the self-assembled structures. The process can be viewed as the formation of a catanionic system, where the amine component acts as the counter-ion to the fatty acid, leading to the formation of various colloidal structures. nih.gov

Formation of Micelles, Vesicles, and Bilayer Structures

The butylammonium oleate amphiphile, once formed, can assemble into a variety of supramolecular structures in aqueous media, primarily micelles, vesicles, and bilayers. The specific structure that forms is highly dependent on factors such as concentration, temperature, and especially pH. researchgate.netnih.gov

Micelles : At high pH values (typically above 9-10), where the oleic acid is fully deprotonated, the system favors the formation of micelles. nih.gov In these spherical aggregates, the hydrophobic oleate tails form a core, while the hydrophilic butylammonium carboxylate head groups are exposed to the aqueous solvent. At very high concentrations, these micelles can be cylindrical or worm-like. nih.gov

Vesicles : As the pH is lowered to a range of approximately 7.5 to 9, vesicles become the predominant structure. nih.gov Vesicles are spherical structures composed of one or more concentric lipid bilayers enclosing a small aqueous compartment. The formation of these bilayers is driven by the packing of the oleate tails. In this pH range, a mixture of protonated oleic acid and deprotonated oleate exists, which facilitates the formation of stable bilayers through hydrogen bonding between the acid and its conjugate base. nih.gov These vesicles are typically stable for several days. nih.gov

Bilayer Structures : The fundamental component of vesicles is the lipid bilayer. nih.gov In the case of the butan-1-amine/oleic acid system, this bilayer is composed of the interdigitated hydrocarbon tails of the oleate, with the charged head groups facing the inner and outer aqueous environments. The presence of the bulky butylamine (B146782) counter-ion can influence the packing and fluidity of this bilayer.

Below a pH of about 7.5, the system may form other metastable structures, such as dispersed cubic phases or eventually phase-separate into oil droplets as the oleic acid becomes fully protonated and insoluble. nih.gov

Table 1: pH-Dependent Self-Assembled Structures of Oleate Systems

| pH Range | Dominant Species | Primary Aggregate Structure |

|---|---|---|

| > 10 | Oleate Anion | Micelles |

| 9 - 10 | Oleate/Oleic Acid | Coexistence of Micelles and Vesicles |

| 7.5 - 9 | Oleate/Oleic Acid | Vesicles |

| < 7.5 | Oleic Acid | Metastable phases (e.g., cubic), oil droplets |

This table is based on general oleic acid behavior as described in the literature. nih.gov

Liquid Crystalline Phases and Mesomorphism Exhibited by butan-1-amine;(Z)-octadec-9-enoic acid

The this compound complex, like many lipidic materials, exhibits mesomorphism, meaning it can form liquid crystalline phases under certain conditions of temperature and concentration. nih.govnih.gov These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, possessing some degree of molecular order. The formation of these lyotropic liquid crystalline phases is driven by the interaction of the amphiphilic salt with a solvent, typically water. nih.gov

Studies on analogous systems, such as those involving oleic acid and other amines or phospholipids, have demonstrated the formation of various liquid crystalline structures, including cubic and hexagonal phases. elsevierpure.comnih.govnih.gov The addition of oleic acid to other lipids, like monoolein, has been shown to induce structural transitions toward phases with higher curvature, such as hexagonal phases. nih.govnih.gov

Lamellar and Hexagonal Mesophases

Among the various liquid crystalline structures, lamellar and hexagonal phases are particularly significant for fatty acid-amine systems.

Lamellar (Lα) Phase : This phase consists of stacked bilayers of the butylammonium oleate amphiphile, separated by layers of the solvent (water). The hydrocarbon tails are in a disordered, liquid-like state, allowing for fluidity within the layers. This structure is closely related to the bilayers that form vesicles.

Inverted Hexagonal (HII) Phase : This non-lamellar phase is composed of cylindrical water channels arranged on a two-dimensional hexagonal lattice, surrounded by a continuous hydrocarbon matrix formed by the oleate tails. nih.govelsevierpure.com The hydrophilic head groups line the interior of the water cylinders. The formation of the HII phase is favored by molecules that have a larger head group area relative to the volume of their hydrophobic tail. Adding oleic acid to lipid systems can act as a stabilizer for the hexagonal phase. nih.gov

The transition between these phases is influenced by factors like the concentration of oleic acid and pH. elsevierpure.comnih.gov

Table 2: Common Liquid Crystalline Phases in Oleic Acid Systems

| Phase | Structural Description |

|---|---|

| Lamellar (Lα) | Parallel lipid bilayers separated by solvent layers. |

| Inverted Hexagonal (HII) | Cylindrical water channels in a hydrocarbon matrix, arranged in a hexagonal lattice. nih.govelsevierpure.com |

Phase Transitions and Equilibrium Studies

The system of butan-1-amine and oleic acid can undergo various phase transitions as a function of temperature, pressure, and composition. libretexts.orgyoutube.com A phase transition is a distinct change in the physical properties of the system, such as a shift from a solid crystalline state to a liquid crystalline phase, or from one liquid crystalline mesophase to another. youtube.com

These transitions are governed by thermodynamic equilibrium. At the transition point, the chemical potentials of the two phases in equilibrium are equal. youtube.com For example, there is a specific temperature and pressure at which a solid phase of butylammonium oleate might melt into a lamellar liquid crystal phase.

Phase diagrams can be constructed to map the different phases that exist under varying conditions. For instance, in a similar system of propranolol (B1214883) and oleic acid, a binary phase diagram revealed the formation of a complex at an equimolar ratio, which exhibited mesomorphic properties. nih.gov

Structural transitions between different self-assembled aggregates, such as from vesicles to liquid crystals, are also a form of phase transition. These are often triggered by changes in environmental parameters like pH. nih.gov The study of these equilibria is crucial for understanding how to control the self-assembly of the system to achieve a desired structure. nih.gov

Influence of Environmental Factors on Self-Assembly Behavior

The self-assembly of butylammonium oleate is highly sensitive to the surrounding environmental conditions. Factors such as pH, ionic strength, and temperature can significantly alter the non-covalent interactions driving the aggregation, thereby influencing the size, shape, and stability of the resulting structures. nih.govbohrium.com

Temperature, for instance, affects the kinetic energy of the molecules and the fluidity of the hydrocarbon chains. An increase in temperature can induce phase transitions from more ordered (gel) states to less ordered (liquid crystalline) states. researchgate.net

Effects of pH and Ionic Strength

Among the environmental variables, pH and ionic strength have a particularly profound impact on the self-assembly of fatty acid-amine systems.

Effect of pH : As detailed in previous sections, pH is a critical parameter because it controls the protonation state of the oleic acid's carboxylic group and the butan-1-amine's amino group. The pKa of oleic acid in self-assembled systems is in the physiological range of 7 to 8. nih.gov

At high pH (pH > pKa), the oleic acid is predominantly in its deprotonated (oleate) form, leading to strong electrostatic repulsion between head groups and favoring structures like micelles. nih.gov

Near the pKa , a mixture of protonated and deprotonated species exists. This allows for hydrogen bonding between the head groups, which reduces the effective head group repulsion and stabilizes bilayer structures like vesicles and lamellar phases. nih.gov

At low pH (pH < pKa), the oleic acid becomes mostly protonated and loses its amphiphilic character, leading to the breakdown of organized structures and phase separation. nih.gov

Research has demonstrated reversible, pH-induced transitions from emulsified microemulsions to micellar cubosomes, hexosomes, bicontinuous cubosomes, and finally to vesicles as the pH increases. nih.gov

Effect of Ionic Strength : The addition of salt to the aqueous medium screens the electrostatic interactions between the charged head groups of the butylammonium oleate.

Increasing the ionic strength reduces the electrostatic repulsion between the head groups. This can promote the packing of amphiphiles and may induce transitions to structures with lower surface curvature. For instance, it can favor the transition from spherical micelles to larger aggregates like cylindrical micelles or even lamellar phases.

By carefully controlling these environmental factors, it is possible to tune the supramolecular structures formed by the this compound complex.

Temperature-Dependent Structural Transitions

The thermal behavior of fatty acid-amine complexes is a critical factor in determining their structural arrangement. While direct studies on the butan-1-amine-oleic acid complex are not extensively documented, the phase transitions of its constituent, oleic acid, provide a foundational understanding. Oleic acid exhibits a reversible transition from a γ to an α solid phase at approximately -2.2°C, followed by melting at 13.3°C. researchgate.net This inherent thermal activity of the fatty acid chain is a key driver in the temperature-dependent behavior of the complex.

In analogous systems involving fatty acids and amines, temperature changes can induce significant morphological transformations. For instance, some lysine-based surfactants have been observed to transition from tubular structures to vesicles as the temperature increases. researchgate.net This phenomenon is often attributed to the increased molecular motion at higher temperatures, which alters the packing parameters of the molecules and favors different assembled morphologies. It is plausible that the butan-1-amine-oleic acid complex would exhibit similar temperature-sensitive phase transitions, moving between different liquid crystalline or vesicular states as thermal energy is introduced or removed from the system. The specific transition temperatures and resulting structures would be dependent on the strength of the ionic and hydrogen bonding interactions between the butan-1-amine headgroup and the oleic acid carboxylate.

Table 1: Known Thermal Transitions of Oleic Acid

| Transition | Temperature (°C) |

| γ to α solid phase | -2.2 |

| Melting point | 13.3 |

This data pertains to oleic acid and serves as a basis for understanding the potential thermal behavior of the complex.

Concentration-Dependent Self-Assembly Morphologies

The concentration of a self-assembling complex in a solvent is a pivotal parameter that dictates the resulting morphology. For oleic acid in mixtures with other lipids, increasing its concentration has been shown to drive structural transitions from bicontinuous cubosomes to hexosomes, and then to emulsified microemulsions. nih.gov This progression is a result of changes in the critical packing parameter of the system. nih.gov

In the context of the butan-1-amine-oleic acid complex, variations in concentration are expected to yield a similar diversity of self-assembled structures. At low concentrations, the formation of simple micelles or small vesicles would be anticipated. As the concentration increases, these initial structures could aggregate or rearrange into more complex morphologies such as worm-like micelles, lamellar sheets, or even bicontinuous phases. The interplay between the hydrophobic oleic acid tails and the hydrophilic amine headgroups, mediated by the surrounding solvent, governs this concentration-dependent behavior. The specific sequence of morphological transitions would be influenced by factors such as the solvent's polarity and the ionic strength of the medium.

Table 2: General Concentration-Dependent Morphologies in Fatty Acid Systems

| Concentration Range | Predominant Morphology |

| Low | Spherical Micelles / Vesicles |

| Intermediate | Worm-like Micelles / Rods |

| High | Lamellar Sheets / Liquid Crystalline Phases |

This table represents a generalized trend observed in fatty acid self-assembly and is expected to be analogous for the butan-1-amine-oleic acid system.

Hierarchical Self-Assembly and Advanced Nanostructure Formation

Hierarchical self-assembly refers to the spontaneous organization of smaller, pre-formed structures into larger, more complex architectures. This process is fundamental to the creation of advanced nanostructures from simple molecular building blocks. In systems of fatty acids and amines, the initial self-assembly into primary structures like micelles or bilayers is often just the first step. rsc.org These primary structures can then serve as building blocks for higher-order assemblies.

For the butan-1-amine-oleic acid complex, it is hypothesized that the primary self-assembled structures can further organize into hierarchical nanostructures. For example, individual vesicles could aggregate to form networked structures, or lamellar sheets could roll up to form nanotubes or scrolls. The formation of these advanced nanostructures is driven by a delicate balance of intermolecular forces, including van der Waals interactions between the oleic acid chains, hydrogen bonding, and electrostatic interactions at the amine-carboxylate interface. The specific pathway of hierarchical self-assembly and the final morphology of the nanostructures can be tailored by controlling external parameters such as temperature, concentration, and solvent conditions. The study of such hierarchical systems is crucial for the development of novel nanomaterials with applications in areas like drug delivery and catalysis.

Intermolecular Interactions and Advanced Chemical Reactivity of Butan 1 Amine; Z Octadec 9 Enoic Acid

Analysis of Hydrogen Bonding Networks

The primary interaction governing the association of butan-1-amine and (Z)-octadec-9-enoic acid is the ionic bond between the butylammonium (B8472290) cation (CH₃(CH₂)₃NH₃⁺) and the oleate (B1233923) anion (CH₃(CH₂)₇CH=CH(CH₂)₇COO⁻). Superimposed on this strong electrostatic attraction is a network of hydrogen bonds that significantly influences the compound's structure and stability.

In the solid state or in non-polar solvents, the ammonium (B1175870) group acts as a hydrogen bond donor, while the carboxylate group serves as a hydrogen bond acceptor. This results in the formation of strong N-H···O hydrogen bonds. The three hydrogen atoms on the positively charged -NH₃⁺ group can interact with the two oxygen atoms of the -COO⁻ group, leading to various hydrogen-bonding motifs. These interactions can be studied using techniques like FT-IR and Raman spectroscopy, where the formation of hydrogen bonds leads to characteristic shifts in the stretching frequencies of the N-H and C=O bonds. wikipedia.orgrsc.org For instance, a downward shift in the C=O stretching vibration from what is observed in the free carboxylic acid is indicative of its participation in a hydrogen bond. nih.gov

Table 1: Representative Hydrogen Bond Characteristics in Amine-Carboxylate Salts

| Interaction Type | Typical Bond Length (Å) | Typical Bond Energy (kcal/mol) | Spectroscopic Evidence (IR) |

|---|---|---|---|

| N⁺-H···O⁻ | 2.6 - 2.8 | 10 - 15 | Broadening and red-shift of N-H stretch (3200-2800 cm⁻¹) |

Note: Data is generalized from studies on various amine-carboxylate salts and serves as an illustrative guide.

Electrostatic and Van der Waals Interactions in butan-1-amine;(Z)-octadec-9-enoic acid Systems

The chemical nature of butylammonium oleate is inherently dualistic, featuring a highly polar, ionic head and large, non-polar tails. This duality governs the predominant non-covalent forces at play.

Electrostatic Interactions: The primary electrostatic interaction is the strong ion pairing between the butylammonium cation (R-NH₃⁺) and the oleate anion (R'-COO⁻). This attraction is the principal force holding the two components together. The distribution of charge can be visualized using molecular electrostatic potential (MEP) maps. nih.gov In such a map, the region around the -NH₃⁺ group would exhibit a high positive potential (typically colored blue), indicating its electrophilic nature, while the -COO⁻ group would show a high negative potential (colored red), highlighting its nucleophilic character. ebi.ac.ukmdpi.com The remainder of the molecule, comprising the butyl and oleyl hydrocarbon chains, would appear as a region of near-neutral potential (green/yellow). These strong electrostatic forces are similar to those found in other ionic compounds and are responsible for properties like higher melting points compared to the individual neutral components. researchgate.net

Table 2: Comparison of Intermolecular Forces in Butylammonium Oleate

| Force Type | Interacting Groups | Relative Strength | Range |

|---|---|---|---|

| Ion-Ion (Electrostatic) | -NH₃⁺ and -COO⁻ | Very Strong | Long (1/r) |

| Hydrogen Bonding | N-H and O | Strong | Short |

This table provides a qualitative comparison of the forces present in the system.

Solvation Effects and Solvent-Solute Interactions

The interaction of butylammonium oleate with solvents is dictated by the "like dissolves like" principle and the compound's amphiphilic nature. The response of the compound to a solvent depends critically on the solvent's polarity.

In polar protic solvents like water, the solvent molecules can effectively solvate both the cation and the anion of the salt. Water molecules will form hydrogen bonds with the butylammonium (-NH₃⁺) and oleate (-COO⁻) head groups. nih.gov This strong solvation of the ionic head competes with the ion pairing between the cation and anion, potentially leading to dissociation. Simultaneously, the non-polar alkyl and alkenyl tails are hydrophobic and are repelled by the polar water molecules. This dual interaction drives the self-assembly of the molecules into micelles above a certain concentration (the critical micelle concentration), where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic ionic heads form the outer surface, interacting with the solvent.

In non-polar aprotic solvents like hexane (B92381), the interactions are reversed. The non-polar solvent molecules will favorably interact with the long hydrocarbon tails via Van der Waals forces. Conversely, the highly polar ionic head groups are poorly solvated. To minimize unfavorable interactions, the molecules may form reverse micelles, where the ionic heads cluster together in a core, shielded from the non-polar solvent by the outward-facing hydrocarbon tails.

The choice of solvent can therefore dramatically influence the aggregation state and the effective intermolecular interactions of the butylammonium oleate system.

Non Biological Applications in Advanced Chemical Systems Utilizing Butan 1 Amine; Z Octadec 9 Enoic Acid

Phase Transfer Catalysis and Related Mechanistic Investigations

Phase transfer catalysis (PTC) is a powerful methodology for conducting reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. littleflowercollege.edu.inacsgcipr.org The catalyst's function is to transport a reactant from one phase into the other, enabling the reaction to proceed. alfachemic.com

Role of butan-1-amine;(Z)-octadec-9-enoic acid Analogues as Catalysts

Analogues of this compound, particularly quaternary ammonium (B1175870) salts with long alkyl chains, are effective phase transfer catalysts. littleflowercollege.edu.in The catalytic mechanism involves the formation of an ion pair. The cation of the catalyst, in this case, the butylammonium (B8472290) ion, is lipophilic due to its alkyl groups. This allows it to form an ion pair with an anion (a nucleophile, for example) from the aqueous phase. littleflowercollege.edu.in This newly formed, organic-soluble ion pair can then migrate across the phase boundary into the organic solvent, where the anion can react with the organic substrate. littleflowercollege.edu.inalfachemic.com After the reaction, the catalyst cation can return to the aqueous phase to repeat the cycle. This process avoids the need for harsh conditions or expensive aprotic solvents that would be required to dissolve both reactants in a single phase. acsgcipr.org

Enhancing Reaction Rates and Selectivity in Immiscible Systems

The primary advantage of employing phase transfer catalysts like fatty amine adducts is the significant acceleration of reaction rates in heterogeneous systems. alfachemic.comnih.gov By shuttling reactants across the phase interface, the catalyst overcomes the physical barrier that limits the interaction between reagents, leading to faster and more efficient conversions. nih.gov For example, nucleophilic substitution reactions, such as the reaction of 1-chlorooctane (in an organic solvent) with sodium cyanide (in water), can be completed in hours with high yields using a phase transfer catalyst, whereas the reaction would be impractically slow otherwise. littleflowercollege.edu.in

Furthermore, the use of immiscible systems with a phase transfer catalyst can enhance reaction selectivity. nih.gov The confinement of reactants at the liquid-liquid interface can influence the reaction pathway, favoring certain products over others. nih.gov This methodology is recognized as a green chemistry approach, as it often allows for the use of water instead of volatile organic compounds (VOCs) and can be performed under milder conditions, reducing energy consumption and by-product formation. acsgcipr.org

Role in Advanced Materials Science

The unique molecular structure of this compound, combining a long hydrophobic oleic acid tail with a polar amine headgroup, makes it and its analogues valuable components in the synthesis and formulation of advanced materials.

Precursors for Nanomaterial Synthesis and Templating

Combinations of oleic acid and long-chain amines, such as oleylamine, are widely utilized as surfactants and capping agents in the colloidal synthesis of nanoparticles. rsc.orgosti.gov These molecules play a crucial role in controlling the size, shape, and crystallinity of the resulting nanomaterials. rsc.org They function by adsorbing onto the surface of nascent nanocrystals, preventing their aggregation and directing their growth in specific crystallographic directions. rsc.orgosti.gov The amine group can coordinate with metal ions, influencing the reaction kinetics, while the oleic acid can form an acid-base complex with the amine, serving as a binary capping agent. rsc.orgwikipedia.org

The ratio of the amine to the carboxylic acid is a critical parameter that can be tuned to produce a variety of nanoparticle morphologies. A systematic investigation into the synthesis of yttria (Y₂O₃) nanoparticles demonstrated that varying the ratio of oleylamine (ON) to oleic acid (OA) resulted in distinct shapes. osti.gov When only oleylamine was used, hexagonal nanoparticles were formed due to preferential adsorption onto specific crystal planes. As oleic acid was introduced and its proportion increased, the morphology changed to pillars, irregular particles, and finally plates, as the oleic acid preferentially coated different facets. osti.gov

| ON/OA Ratio | Resulting Nanoparticle Morphology |

|---|---|

| 100/0 | Regular and elongated hexagons |

| 90/10 | Lamellar pillars |

| 65/35 | Irregular particles |

| 50/50 | Plates |

Components in Self-Assembled Functional Materials

Fatty acids can self-assemble into a variety of structures, such as micelles and vesicles, when in the presence of amines or other cationic components. nih.gov This self-assembly is driven by the amphiphilic nature of the resulting ion pair, where the hydrophobic fatty acid tails aggregate to minimize contact with a polar solvent, while the hydrophilic amine headgroups are exposed to the solvent. nih.gov The molar ratio between the fatty acid and the amine is a key parameter that governs the properties of the resulting colloidal system. nih.gov

These self-assembled structures are foundational to creating advanced functional materials. For instance, oleic acid has been covalently attached to polyallylamine, a polycationic polymer, to create a vector for delivering siRNA for gene therapy. acs.orgnih.gov The resulting modified polymers self-assemble into nanoparticles that can encapsulate the siRNA, with the oleic acid component improving cell viability and transfection efficiency. acs.orgnih.gov Similarly, oleic acid has been used as a surfactant to guide the self-assembly of perovskite nanocuboids into two-dimensional arrays, a critical step for their application in optoelectronics. nih.govresearchgate.net

Surfactant-Mediated Processes in Green Chemistry

Surfactants derived from renewable resources like oleic acid are central to the principles of green chemistry. nih.gov These "oleo surfactants" are sourced from plant oils, making them a sustainable and biodegradable alternative to surfactants derived from petrochemicals. nih.gov The oleic acid-based surfactant this compound fits into this category, possessing the characteristic amphiphilic structure of a surfactant.

In green chemistry, such surfactants are used to create micellar systems in water. These micelles can act as nano-reactors, encapsulating non-polar reactants within their hydrophobic cores, thereby enabling reactions to occur in an aqueous medium and eliminating the need for volatile organic solvents. nih.gov This approach not only reduces pollution but also can enhance reaction rates. Oleic acid-based surfactants have been shown to self-aggregate at lower concentrations compared to many conventional surfactants and demonstrate good biodegradability. rsc.orgrsc.org For example, CO₂-switchable surfactants have been prepared by simply mixing oleic acid with polyamines; these systems can be used to reduce the viscosity of heavy oil, demonstrating a practical application in industry that aligns with greener process goals. mdpi.com

Interfacial Science and Engineering Applications

The ionic complex formed between butan-1-amine and (Z)-octadec-9-enoic acid, a salt of a short-chain primary amine and a long-chain unsaturated fatty acid, exhibits significant surface activity. This property drives its utility in various non-biological applications, particularly in the realm of interfacial science and engineering. The amphiphilic nature of this compound, possessing a hydrophilic amine headgroup and a lipophilic oleic acid tail, allows it to spontaneously adsorb at interfaces, thereby altering interfacial properties such as surface tension. This behavior is fundamental to its application in stabilizing multiphase systems like emulsions and dispersions.

Adsorption at Interfaces and Surface Tension Phenomena

The effectiveness of a surfactant is often characterized by its ability to lower surface tension. For instance, oleic acid itself can reduce the surface tension of water. The formation of a salt with butan-1-amine is expected to enhance this effect due to the introduction of a charged headgroup, which increases its water solubility and amphiphilicity. The adsorption process can be described by various isotherm models, such as the Langmuir isotherm, which relates the concentration of the surfactant in the bulk phase to the amount adsorbed at the interface at equilibrium.

Research on the adsorption of fatty acids onto amine-functionalized surfaces has demonstrated that the process is characterized by an initial increase in adsorption with concentration, followed by a plateau, which is indicative of a fixed number of binding sites on the surface. This behavior can be fitted to a Langmuir adsorption model. acs.org The interaction is primarily an electrostatic attraction between the deprotonated carboxylate group of the fatty acid and the protonated amine group. acs.org

The table below summarizes findings from studies on analogous systems, providing insight into the expected interfacial behavior of this compound.

| System | Interface | Key Findings |

| Oleic Acid | Air-Water | Surface tension of oleic acid is approximately 31.92 mN/m. mdpi.com |

| Fatty Acids on Amine-Functionalized Silica | Solid-Water | Adsorption follows a Langmuir model, indicating monolayer formation. acs.org |

| Oleic Acid/Oleylamine | Nanoparticle-Solvent | Formation of an acid-base complex is crucial for stabilizing nanoparticles. nih.govrsc.org |

Emulsification and Dispersion Mechanisms

The ability of this compound to act as an emulsifier stems from its amphiphilic structure. When introduced into an oil-water system, the molecules orient themselves at the interface, with the hydrophilic butan-1-amine headgroup in the aqueous phase and the lipophilic (Z)-octadec-9-enoic acid tail in the oil phase. This arrangement reduces the interfacial tension between the oil and water, facilitating the formation of a stable emulsion.

The mechanism of emulsification involves several key processes:

Reduction of Interfacial Tension: By lowering the energy required to create new interfacial area, the formation of smaller droplets is promoted during homogenization.

Formation of a Protective Barrier: The adsorbed layer of the surfactant at the oil-water interface creates a physical barrier that prevents the coalescence of dispersed droplets.

Electrostatic and Steric Repulsion: The charged amine headgroups can lead to electrostatic repulsion between droplets, further enhancing stability. The bulky oleic acid chains can also provide steric hindrance.

Studies on mixtures of oleic acid and sodium oleate (B1233923) have shown the spontaneous formation of vesicles in aqueous solutions, which are effective at encapsulating and dispersing substances. researchgate.net The phase behavior of such systems is highly dependent on factors like pH and concentration. acs.org While specific studies on the emulsification properties of this compound are limited, its chemical nature suggests it would be an effective emulsifying agent, particularly for oil-in-water emulsions.

Academic Explorations in Biomimetic Systems (non-clinical focus)

The interaction of this compound with model biological membranes is a subject of academic interest for understanding the fundamental physicochemical principles governing lipid-lipid and lipid-amphiphile interactions. These studies are non-clinical and focus on elucidating the impact of such molecules on the structure and properties of simplified membrane mimics.

Interactions with Model Lipid Bilayers and Membrane Mimics

Model lipid bilayers, such as those composed of dipalmitoylphosphatidylcholine (DPPC), are frequently used to investigate the effects of exogenous molecules on cell membranes. Oleic acid, the fatty acid component of the compound , is known to interact with and modulate the properties of lipid membranes. nih.govacs.orgnih.gov

Molecular dynamics simulations have shown that oleic acid can disperse homogeneously into a DPPC bilayer in its liquid-crystalline phase with minimal structural perturbation. acs.orgnih.gov It appears to slightly weaken the lateral forces between lipid headgroups, leading to a minor decrease in the area compressibility modulus and a slight increase in the diffusion rate of molecules within the bilayer. acs.orgnih.gov Langmuir isotherm studies on mixed monolayers of DPPC and oleic acid have revealed an attractive interaction between the two molecules, and the incorporation of oleic acid leads to an increase in the fluidity of the monolayer. nih.gov

The presence of the butan-1-amine counter-ion would introduce a positive charge, potentially altering the nature of the interaction with the zwitterionic or anionic headgroups of phospholipids in the model membrane. This could lead to electrostatic interactions that further influence membrane properties.

The following table summarizes the observed effects of oleic acid on model DPPC lipid bilayers, which can serve as a basis for understanding the potential interactions of this compound.

| Parameter | Effect of Oleic Acid on DPPC Bilayers | Reference |

| Bilayer Structure | Homogeneous dispersion with minimal perturbation. | acs.orgnih.gov |

| Lateral Forces | Slight weakening of forces between lipid headgroups. | acs.orgnih.gov |

| Area Compressibility Modulus | Slight decrease. | acs.orgnih.gov |

| Molecular Diffusion | Minor increase in the diffusion rate of oleic acid molecules. | acs.orgnih.gov |

| Monolayer Fluidity | Monotonically increased with increasing oleic acid content. | nih.gov |

| Intermolecular Interaction | Attractive interaction observed in mixed monolayers. | nih.gov |

Self-Assembly in Aqueous Solutions Relevant to Biological Contexts

The self-assembly of fatty acids and their salts in aqueous solutions is a well-documented phenomenon that is highly relevant to understanding their behavior in biological contexts. The aggregation behavior of these molecules is dictated by a balance of hydrophobic interactions between the acyl chains and electrostatic interactions between the headgroups.

For oleic acid, self-assembly into various structures such as micelles, vesicles, and oil droplets is highly dependent on the pH of the medium. nih.govnih.gov Vesicle formation is favored at a pH range where both the protonated (oleic acid) and deprotonated (oleate) forms coexist, as hydrogen bonding between these species stabilizes the bilayer structure. nih.gov The critical concentration for vesicle formation is also a key parameter, which is influenced by factors such as acyl chain length and degree of unsaturation. nih.gov

The presence of an amine, such as butan-1-amine, acts as a counter-ion and can significantly influence the self-assembly process. The formation of fatty acid-amine salts can lead to the formation of various self-assembled structures, including micelles and vesicles, depending on the molar ratio of the components and other environmental factors. nih.gov The interaction between the carboxylate headgroup of oleic acid and the ammonium headgroup of butan-1-amine would be a primary driver of the self-assembly of this compound in aqueous solutions.

Environmental Fate and Degradation Mechanisms of Butan 1 Amine; Z Octadec 9 Enoic Acid

Biotic Degradation Mechanisms and Microbial Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms.

Aerobic biodegradation occurs in the presence of oxygen.

Butan-1-amine: Primary amines are generally biodegradable under aerobic conditions. nih.govresearchgate.net Studies on various amines have shown that they can be utilized by microorganisms as a source of carbon and nitrogen. nih.govresearchgate.net The rate of degradation can be influenced by factors such as salinity and the presence of other organic compounds. nih.govresearchgate.net For instance, the biodegradation of some amines follows first-order kinetics with half-lives ranging from hours to days. nih.gov

Anaerobic biodegradation occurs in the absence of oxygen.

Butan-1-amine: Information on the anaerobic biodegradation of butan-1-amine is less common than for aerobic conditions. However, some amines can be degraded anaerobically, often at slower rates than in aerobic environments.

(Z)-octadec-9-enoic acid (Oleic Acid): Oleic acid is known to be biodegradable under anaerobic conditions. nih.govresearchgate.net The process typically involves the conversion of the long-chain fatty acid to shorter-chain fatty acids, such as palmitic acid, and ultimately to acetate (B1210297) and methane (B114726). nih.govcore.ac.uknih.govresearchgate.net High concentrations of oleic acid can sometimes inhibit methanogenesis, but the inhibition is often reversible. nih.govresearchgate.net The lag phase before the onset of methane production can increase with higher concentrations of oleic acid. researchgate.net

The table below provides a summary of the biotic degradation of the components.

| Component | Aerobic Biodegradation | Anaerobic Biodegradation |

| Butan-1-amine | Generally biodegradable. nih.govresearchgate.net | Possible, but may be slower than aerobic degradation. |

| (Z)-octadec-9-enoic acid | Readily biodegradable. nih.gov | Biodegradable, with potential for inhibition at high concentrations. nih.govresearchgate.net |

Environmental Distribution and Transformation Products (academic identification)

The environmental distribution of butan-1-amine;(Z)-octadec-9-enoic acid will be governed by the properties of its dissociated ions.

Butan-1-amine: As a water-soluble amine, butan-1-amine is likely to be found in the aqueous phase of soil and water systems. Its fate will be influenced by sorption to soil particles and sediments.

(Z)-octadec-9-enoic acid (Oleic Acid): Oleic acid has low water solubility and a high octanol-water partition coefficient, indicating a tendency to sorb to organic matter in soil and sediment. stenutz.eustenutz.eu